2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features both an oxirane (epoxide) ring and a benzoisoquinoline structure
Mechanism of Action
Target of Action
The primary target of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is in the domain of polymer chemistry, where it acts as a curing agent for polyester powder coatings .
Mode of Action
The compound This compound interacts with its targets through a curing reaction. This curing reaction was found to be a two-parameter autocatalysis which followed the Šestάk–Berggren model .
Biochemical Pathways
The affected pathway involves the curing reaction of the This compound with polyester resin. This reaction changes the linear structure of the resin into a three-dimensional network structure , affecting the aggregation state of the powder coatings and thereby determining the performance of the powder coatings.
Result of Action
The molecular and cellular effects of This compound ’s action result in a cured film that exhibits excellent leveling performance . The thermogravimetric analysis results showed that the system had good thermal stability with an initial decomposition temperature of 374.92°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of an appropriate benzoisoquinoline precursor with an epoxide-forming reagent. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can target the benzoisoquinoline moiety, potentially leading to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted benzoisoquinoline derivatives .
Scientific Research Applications
2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Another compound with multiple oxirane rings, used in materials science for its curing properties.
Uniqueness
2-(oxiran-2-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of an oxirane ring and a benzoisoquinoline structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-5-1-3-9-4-2-6-12(13(9)11)15(18)16(14)7-10-8-19-10/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJTOKZNPCXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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